molecular formula C9H17N3O B11732392 2-{4-[(2-methylpropyl)amino]-1H-pyrazol-1-yl}ethan-1-ol

2-{4-[(2-methylpropyl)amino]-1H-pyrazol-1-yl}ethan-1-ol

Katalognummer: B11732392
Molekulargewicht: 183.25 g/mol
InChI-Schlüssel: ZBNPMOGYQDBQDY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{4-[(2-methylpropyl)amino]-1H-pyrazol-1-yl}ethan-1-ol is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with an amino group and an ethan-1-ol moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(2-methylpropyl)amino]-1H-pyrazol-1-yl}ethan-1-ol typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Substitution with Amino Group: The pyrazole ring is then reacted with 2-methylpropylamine to introduce the amino group at the 4-position.

    Attachment of Ethan-1-ol Moiety: Finally, the ethan-1-ol moiety is introduced through a nucleophilic substitution reaction, where the pyrazole derivative is reacted with an appropriate alkyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethan-1-ol moiety, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyrazole ring or the amino group, potentially leading to the formation of hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethan-1-ol moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Alkyl halides or sulfonates are common reagents for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of various substituted pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

2-{4-[(2-methylpropyl)amino]-1H-pyrazol-1-yl}ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-{4-[(2-methylpropyl)amino]-1H-pyrazol-1-yl}ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino group and pyrazole ring can interact with enzymes or receptors, modulating their activity. The ethan-1-ol moiety may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-{4-[(2-methylpropyl)amino]-1H-imidazol-1-yl}ethan-1-ol: Similar structure with an imidazole ring instead of a pyrazole ring.

    2-{4-[(2-methylpropyl)amino]-1H-triazol-1-yl}ethan-1-ol: Contains a triazole ring instead of a pyrazole ring.

Uniqueness

2-{4-[(2-methylpropyl)amino]-1H-pyrazol-1-yl}ethan-1-ol is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties. The combination of the amino group and ethan-1-ol moiety further enhances its versatility in various applications.

Eigenschaften

Molekularformel

C9H17N3O

Molekulargewicht

183.25 g/mol

IUPAC-Name

2-[4-(2-methylpropylamino)pyrazol-1-yl]ethanol

InChI

InChI=1S/C9H17N3O/c1-8(2)5-10-9-6-11-12(7-9)3-4-13/h6-8,10,13H,3-5H2,1-2H3

InChI-Schlüssel

ZBNPMOGYQDBQDY-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CNC1=CN(N=C1)CCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.